REACTION_CXSMILES
|
[O-]P([O-])([O-])=O.[K+].[K+].[K+].[NH2:9][C:10]1([CH3:30])[CH2:15][CH2:14][N:13]([C:16]2[CH:17]=[C:18]([CH:26]=[C:27](Cl)[N:28]=2)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:12][CH2:11]1>>[NH2:9][C:10]1([CH3:30])[CH2:15][CH2:14][N:13]([C:16]2[CH:17]=[C:18]([CH:26]=[CH:27][N:28]=2)[C:19]([O:21][C:22]([CH3:25])([CH3:23])[CH3:24])=[O:20])[CH2:12][CH2:11]1 |f:0.1.2.3|
|
Name
|
Pd Al2O3
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
K3PO4
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
1-methyl-2-pyrrolidinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCN(CC1)C=1C=C(C(=O)OC(C)(C)C)C=C(N1)Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
sparged with hydrogen
|
Type
|
CUSTOM
|
Details
|
the vessel was sparged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The catalyst and solids were rinsed with 1-methyl-2-pyrrolidinone (2×10 g)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1(CCN(CC1)C=1C=C(C(=O)OC(C)(C)C)C=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |